![molecular formula C7H7ClN2O B2548016 N-(3-Chloro-2-pyridinyl)acetamide CAS No. 861656-19-1](/img/structure/B2548016.png)
N-(3-Chloro-2-pyridinyl)acetamide
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Overview
Description
N-(3-Chloro-2-pyridinyl)acetamide, also known as CPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPA is a white crystalline powder that is soluble in water and organic solvents. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mechanism of Action
N-(3-Chloro-2-pyridinyl)acetamide is believed to exert its effects through the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, N-(3-Chloro-2-pyridinyl)acetamide is thought to increase the levels of certain neurotransmitters in the brain, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-Chloro-2-pyridinyl)acetamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. The compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-Chloro-2-pyridinyl)acetamide in lab experiments is its ability to modulate neurotransmitter systems, making it a useful tool for investigating the effects of various drugs on these systems. Additionally, N-(3-Chloro-2-pyridinyl)acetamide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various research studies. However, one limitation of using N-(3-Chloro-2-pyridinyl)acetamide is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers.
Future Directions
There are a number of potential future directions for research on N-(3-Chloro-2-pyridinyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(3-Chloro-2-pyridinyl)acetamide, which could be used to treat a range of diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-Chloro-2-pyridinyl)acetamide, as well as its potential applications in various research studies. Finally, more studies are needed to investigate the safety and toxicity of N-(3-Chloro-2-pyridinyl)acetamide, particularly in the context of long-term use.
Synthesis Methods
N-(3-Chloro-2-pyridinyl)acetamide can be synthesized through a variety of methods, including the reaction of 3-chloro-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 3-chloro-2-pyridine with acetic acid and acetic anhydride in the presence of a catalyst such as zinc chloride.
Scientific Research Applications
N-(3-Chloro-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. N-(3-Chloro-2-pyridinyl)acetamide has been used in studies investigating the effects of various drugs on neurotransmitter systems, as well as in studies examining the role of certain enzymes in disease processes.
properties
IUPAC Name |
N-(3-chloropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYICIWKNARJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-pyridinyl)acetamide |
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